(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule featuring multiple functional groups, including a thiazolo[3,2-b][1,2,4]triazole ring, a chlorophenyl group, a fluorobenzyl group, and an indolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the chlorophenyl and fluorobenzyl groups. The final step involves the formation of the indolone moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques. The choice of raw materials and reagents would also be optimized to ensure sustainability and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The indolone moiety can be oxidized to form corresponding quinones.
Reduction: The nitro group in the chlorophenyl ring can be reduced to an amine.
Substitution: Halogen atoms in the chlorophenyl and fluorobenzyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indolone moiety would yield quinones, while reduction of the nitro group would yield aniline derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential as a pharmaceutical agent due to its unique structural properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Comparison
Compared to similar compounds, (3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. For instance, the presence of both chlorophenyl and fluorobenzyl groups allows for diverse substitution reactions, while the thiazolo[3,2-b][1,2,4]triazole ring provides stability and rigidity to the molecule.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C25H14ClFN4O2S |
---|---|
Molecular Weight |
488.9 g/mol |
IUPAC Name |
(5Z)-2-(3-chlorophenyl)-5-[1-[(2-fluorophenyl)methyl]-2-oxoindol-3-ylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H14ClFN4O2S/c26-16-8-5-7-14(12-16)22-28-25-31(29-22)24(33)21(34-25)20-17-9-2-4-11-19(17)30(23(20)32)13-15-6-1-3-10-18(15)27/h1-12H,13H2/b21-20- |
InChI Key |
KBVTYZGLPPLDFZ-MRCUWXFGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N5C(=NC(=N5)C6=CC(=CC=C6)Cl)S4)/C2=O)F |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=C4C(=O)N5C(=NC(=N5)C6=CC(=CC=C6)Cl)S4)C2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.